molecular formula C10H13NO4 B13254094 2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid

2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid

Cat. No.: B13254094
M. Wt: 211.21 g/mol
InChI Key: KTCHODFRFVSYCC-UHFFFAOYSA-N
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Description

2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid is an aromatic amino acid derivative. This compound is characterized by the presence of both amino and carboxyl functional groups, along with a dihydroxy-substituted aromatic ring. Its structure is significant in various biochemical and pharmaceutical contexts due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid typically involves multi-step organic reactionsThe final step involves deprotection to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance efficiency and reduce costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the aromatic ring or the carboxyl group, depending on the reagents used.

    Substitution: Electrophilic aromatic substitution can occur, especially at positions ortho to the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the aromatic ring or carboxyl group.

    Substitution: Halogenated derivatives and other substituted aromatic compounds.

Scientific Research Applications

2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its role in metabolic pathways and its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

  • 2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid
  • 2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid
  • 3-(2-Methoxyphenyl)propanoic acid

Comparison:

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and application.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

2-amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid

InChI

InChI=1S/C10H13NO4/c1-5-6(4-7(11)10(14)15)2-3-8(12)9(5)13/h2-3,7,12-13H,4,11H2,1H3,(H,14,15)

InChI Key

KTCHODFRFVSYCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)O)CC(C(=O)O)N

Origin of Product

United States

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